N-Benzyl-N-methyl-4-nitrophenylacetamide
Description
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-17(12-14-5-3-2-4-6-14)16(19)11-13-7-9-15(10-8-13)18(20)21/h2-10H,11-12H2,1H3 |
InChI Key |
YBIRYCPZJMAVTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-Benzyl-N-methyl-4-nitrophenylacetamide, enabling comparative analysis:
4-Methyl-N-(4-nitrophenyl)benzamide (CAS# 33667-88-8)
- Molecular Formula : C₁₄H₁₂N₂O₃
- Molecular Weight : 256.26 g/mol
- Substituents : A methyl group on the benzamide and a nitro group on the phenyl ring.
- Key Properties: Synthesized via Ullmann-type coupling or nucleophilic substitution, as reported by Stern et al. (1993) .
- Comparison :
- The absence of a benzyl group and acetamide chain reduces steric hindrance and lipophilicity compared to the target compound.
- The nitro group’s para position aligns with the target compound, suggesting similar electronic effects on reactivity.
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide (UNII: E8JMM9A3XW)
- Molecular Formula : C₁₅H₁₁BrN₂O₄
- Molecular Weight : 367.16 g/mol
- Substituents : A bromoacetamide group, a benzoyl group, and a nitro group.
- Key Properties: Validated as a pharmaceutical intermediate (UNII code: E8JMM9A3XW) .
- Comparison :
- The bromo substituent introduces distinct reactivity compared to the target compound’s benzyl-methyl group.
- The benzoyl group (C₆H₅CO-) may confer higher stability than the acetamide chain in the target compound.
Benzathine Benzylpenicillin (CAS# 1538-09-6)
- Molecular Formula : C₄₈H₅₆N₆O₈S₂
- Molecular Weight : 909.12 g/mol
- Substituents : A dibenzylethylenediamine salt complexed with penicillin.
- Key Properties :
- Comparison :
- While structurally distinct, the benzyl groups in both compounds suggest shared strategies for modulating solubility and bioavailability.
- The target compound lacks the bicyclic β-lactam core critical for penicillin’s antimicrobial activity.
Table 1: Comparative Overview of Key Compounds
Preparation Methods
Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
A critical intermediate for this route is 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 2653-16-9), synthesized via chloroacetylation of N-methyl-4-nitroaniline.
Procedure :
N-Methyl-4-nitroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the chloroacetamide derivative.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 71–78% |
| Melting Point | 109.5–110°C |
| Solubility | Sparingly in chloroform, DMSO |
Characterization :
Benzylation via Nucleophilic Substitution
The chloro intermediate undergoes benzylation using benzylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
Procedure :
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is treated with excess benzylamine and potassium carbonate in DMF. The reaction is monitored via TLC until completion (6–8 hours).
Optimization Notes :
-
Solvent Choice : DMF enhances nucleophilicity of benzylamine.
-
Temperature : Reactions below 80°C result in incomplete substitution.
Yield : 65–70% after recrystallization from ethanol.
Direct Amide Coupling with Pre-Functionalized Amines
Coupling with 4-Nitrophenylacetic Acid
4-Nitrophenylacetic acid (CAS 586-78-7) is activated as an acid chloride using thionyl chloride and subsequently coupled with N-benzyl-N-methylamine.
Procedure :
-
Acid Chloride Formation : 4-Nitrophenylacetic acid reacts with SOCl₂ under reflux (2 hours). Excess SOCl₂ is removed under vacuum.
-
Amide Formation : The acid chloride is added dropwise to a solution of N-benzyl-N-methylamine and triethylamine in THF at 0°C. The mixture warms to room temperature and stirs for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | >98% |
Characterization :
-
¹H NMR (CDCl₃): δ 8.14–8.20 (m, 2H, Ar-H), 7.30–7.45 (m, 5H, Ar-H), 3.62 (s, 2H, COCH₂), 4.41 (s, 2H, N-CH₂), 2.98 (s, 3H, N-CH₃).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chloroacetamide Route | High-purity intermediate; Scalable | Requires toxic chloroacetyl chloride |
| Direct Amide Coupling | Fewer steps; High yield | Requires custom amine synthesis |
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at the nitro group is mitigated using sterically hindered bases (e.g., DIPEA).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes byproducts like N-methyl-4-nitroaniline.
-
Scale-Up : The chloroacetamide route is preferred for industrial applications due to lower solvent volumes and shorter reaction times .
Q & A
Q. What are the standard synthetic routes for N-Benzyl-N-methyl-4-nitrophenylacetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation or acylation reactions. For example:
- Alkylation : Reacting N-(4-nitrophenyl)acetamide with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Monitoring via GC ensures optimal conversion .
- Acylation : Using 4-nitrobenzoic acid derivatives to form an acid chloride (via thionyl chloride), followed by reaction with N-benzyl-N-methylamine. This method requires strict anhydrous conditions and temperature control (40–60°C) to prevent byproducts . Yields (>70%) depend on stoichiometric ratios, solvent choice, and reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituents (e.g., benzyl CH₂ at δ ~3.7 ppm, nitro group deshielding aromatic protons) and confirm regiochemistry .
- IR : Peaks at ~1660 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- GC-MS : Monitors reaction progress and purity, with retention times compared to standards .
Q. How does the nitro group influence the compound’s solubility and reactivity?
The electron-withdrawing nitro group reduces solubility in non-polar solvents but enhances electrophilicity for nucleophilic substitution. Solubility can be improved using DMSO or DMF, critical for biological assays .
Advanced Research Questions
Q. How can conflicting data on alkylation regioselectivity be resolved in N-substituted acetamide derivatives?
Competing N- vs. O-alkylation pathways arise from solvent polarity and base strength. For example:
- Polar solvents (e.g., DMF) favor N-alkylation by stabilizing transition states.
- Weak bases (e.g., NaHCO₃) minimize deprotonation of phenolic -OH, reducing O-alkylation byproducts. Computational modeling (DFT) predicts charge distribution to guide condition optimization .
Q. What strategies validate the compound’s bioactivity in enzyme inhibition studies?
- Docking simulations : Predict binding affinity to targets (e.g., kinases) using the nitro group’s electron-deficient aromatic ring as a key pharmacophore .
- Kinetic assays : Measure IC₅₀ values under varied pH and temperature to assess mechanism (competitive vs. non-competitive inhibition).
- SAR studies : Compare with analogs (e.g., methoxy or chloro substituents) to identify critical functional groups .
Q. How do computational methods aid in predicting metabolic pathways of this compound?
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., nitro reduction to amine) and toxicity risks (e.g., hepatotoxicity from nitroso intermediates).
- MD simulations : Track interactions with cytochrome P450 enzymes to identify potential prodrug activation pathways .
Q. What experimental and theoretical approaches resolve contradictions in reported reaction mechanisms?
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to trace intermediates via LC-MS.
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in nucleophilic substitutions.
- In situ IR spectroscopy : Monitors transient species (e.g., nitrenes) in real time .
Methodological Guidelines
- Synthetic Optimization : Prioritize GC or HPLC for purity assessment; use silica gel chromatography for byproduct removal .
- Data Reproducibility : Report solvent dielectric constants, exact base concentrations, and drying protocols to minimize variability .
- Ethical Compliance : Adhere to ACS Ethical Guidelines for reporting spectroscopic and bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
